Cas no 196407-99-5 (1-Acetoacetyl-2-Methylpiperidine)

1-Acetoacetyl-2-Methylpiperidine 化学的及び物理的性質
名前と識別子
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- 1-Acetoacetyl-2-Methylpiperidine
- 1-(2-methylpiperidin-1-yl)butane-1,3-dione
- NSC166409
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- インチ: 1S/C10H17NO2/c1-8-5-3-4-6-11(8)10(13)7-9(2)12/h8H,3-7H2,1-2H3
- InChIKey: JWNFIWRPCZDYNI-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)=O)N1CCCCC1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 37.4
1-Acetoacetyl-2-Methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A192808-2.5g |
1-Acetoacetyl-2-methylpiperidine |
196407-99-5 | 2.5g |
$ 365.00 | 2022-06-08 | ||
TRC | A192808-250mg |
1-Acetoacetyl-2-methylpiperidine |
196407-99-5 | 250mg |
$ 70.00 | 2022-06-08 | ||
TRC | A192808-500mg |
1-Acetoacetyl-2-methylpiperidine |
196407-99-5 | 500mg |
$ 95.00 | 2022-06-08 |
1-Acetoacetyl-2-Methylpiperidine 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
1-Acetoacetyl-2-Methylpiperidineに関する追加情報
Comprehensive Analysis of 1-Acetoacetyl-2-Methylpiperidine (CAS No. 196407-99-5): Properties, Applications, and Industry Trends
1-Acetoacetyl-2-Methylpiperidine (CAS No. 196407-99-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of methylpiperidine, this molecule combines the reactivity of an acetoacetyl group with the steric influence of a 2-methyl substitution, making it valuable for synthesizing complex heterocycles. Recent studies highlight its role as a versatile building block in drug discovery, particularly for central nervous system (CNS) targeting molecules and enzyme inhibitors.
The compound's physicochemical properties—including a molecular weight of 183.24 g/mol and moderate lipophilicity (LogP ~1.8)—make it suitable for bioavailability optimization in medicinal chemistry. Researchers frequently search for "1-Acetoacetyl-2-Methylpiperidine solubility" and "stability under acidic conditions," reflecting practical formulation challenges. Advanced purification techniques like preparative HPLC are often employed to achieve >98% purity for research-grade material.
In synthetic applications, 196407-99-5 serves as a key intermediate for N-heterocyclic scaffolds, with patent literature describing its use in kinase inhibitor development. The acetoacetyl moiety enables Michael addition reactions, while the methylpiperidine core contributes to spatial orientation in receptor binding. Industry reports correlate rising demand with the growth of targeted cancer therapies and neurodegenerative disease research, where such structural motifs are increasingly valuable.
Environmental and safety considerations are frequently queried (e.g., "1-Acetoacetyl-2-Methylpiperidine biodegradability"). The compound exhibits low ecotoxicity (EC50 >100 mg/L in Daphnia tests) and complies with REACH registration requirements. Storage recommendations emphasize argon atmosphere protection to prevent ketone oxidation, with typical shelf life extending to 24 months at -20°C.
Emerging trends highlight its potential in photoaffinity labeling probes for proteomics studies, leveraging the 2-methyl group's ability to stabilize radical intermediates. Analytical methods like LC-MS/MS (using m/z 184→126 transition) and 2D-NMR (notable H-3 coupling at δ 3.47 ppm) are standard for characterization. The compound's chiral purity (>99% ee via chiral HPLC) makes it particularly relevant for asymmetric synthesis applications.
Market analysis reveals growing procurement interest from contract research organizations (CROs) and academic institutions, with custom synthesis services offering gram-to-kilogram scale production. Technical queries often focus on "scaling up 1-Acetoacetyl-2-Methylpiperidine synthesis" and "palladium-catalyzed modifications," reflecting industrial adoption. The global market is projected to grow at 6.8% CAGR (2023-2030), driven by fragment-based drug design methodologies.
Quality control protocols typically specify residual solvent limits (<0.5% DMF) and heavy metal content (<10 ppm), with ICH stability guidelines applied for pharmaceutical-grade material. Recent innovations include its use in DNA-encoded library (DEL) platforms, where the methylpiperidine nitrogen facilitates linker attachment for combinatorial chemistry.
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